molecular formula C14H11N3O2 B12528129 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

Cat. No.: B12528129
M. Wt: 253.26 g/mol
InChI Key: GVPHKKSTBFQYPF-UHFFFAOYSA-N
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Description

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a synthetic indole derivative designed for advanced research and drug discovery applications. The compound features a 5-nitroindole scaffold, a structure recognized in medicinal chemistry for its versatile biological interactions . This specific molecule is functionalized with a pyridin-2-ylmethyl group at the indole nitrogen, a modification that can significantly influence the compound's binding affinity and pharmacokinetic properties . Indole derivatives are of significant interest in neuroscience research, particularly as potential inhibitors of Monoamine Oxidase B (MAO-B), a key target for Parkinson's disease therapy . The structural motif of an N-substituted indole, similar to the one in this compound, has been explored in the rational design of MAO-B inhibitors, where it can contribute to potent activity and high selectivity . Furthermore, the 5-nitroindole core is a valuable building block in life science research, often used as a biochemical reagent in the development of novel molecular probes and as a precursor for further chemical synthesis . Researchers will find this compound useful in constructing complex molecules for screening against a variety of biological targets, including those in virology, oncology, and neurology . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-nitro-1-(pyridin-2-ylmethyl)indole

InChI

InChI=1S/C14H11N3O2/c18-17(19)13-4-5-14-11(9-13)6-8-16(14)10-12-3-1-2-7-15-12/h1-9H,10H2

InChI Key

GVPHKKSTBFQYPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches to 5 Nitro 1 Pyridin 2 Ylmethyl 1h Indole

Conventional Organic Synthesis Protocols for the Indole (B1671886) and Pyridine (B92270) Moieties

Conventional synthesis relies on well-established, step-wise procedures to build the necessary molecular frameworks from simple precursors.

The construction of the target molecule typically involves the separate synthesis of the 5-nitro-1H-indole and a reactive derivative of 2-methylpyridine (B31789), such as 2-(chloromethyl)pyridine (B1213738).

The 5-nitroindole (B16589) moiety can be synthesized through various established indole syntheses, such as the Fischer, Bischler, or Reissert methods, starting from appropriately substituted aniline (B41778) or nitroaniline precursors. For example, the Fischer indole synthesis could utilize (4-nitrophenyl)hydrazine and a suitable ketone or aldehyde. Another common approach is the direct nitration of an indole precursor.

A key precursor for the pyridine portion is 2-(chloromethyl)pyridine. This can be prepared from 2-methylpyridine through different routes. One method involves the reaction of 2-methylpyridine with trichloroisocyanuric acid in chloroform. prepchem.com A more efficient route involves the treatment of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine. wikipedia.orgresearchgate.net

Table 1: Selected Multi-Step Synthesis Precursors and Reactions

PrecursorReagent(s)ProductReference
2-MethylpyridineTrichloroisocyanuric acid, Dimethylformamide, Chloroform2-(chloromethyl)pyridine hydrochloride prepchem.com
2-Picoline-N-oxidePhosphoryl chloride, Triethylamine2-(chloromethyl)pyridine wikipedia.orgresearchgate.net
Indoline (B122111) (N-protected)Ferric nitrate (B79036)N-protected-5-nitroindoline figshare.comtandfonline.com

This table presents examples of precursor transformations relevant to the synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

Regioselectivity is crucial in the synthesis of this compound to ensure the correct placement of the nitro group on the indole ring and the linkage to the pyridine moiety.

Indole C5-Nitration: Direct nitration of indole itself can lead to a mixture of products. A more controlled approach is the regioselective nitration of an N-protected indoline at the C5 position. An efficient method utilizes ferric nitrate as the nitrating agent under mild conditions, which provides the 5-nitroindoline (B147364) derivative in good to excellent yields. figshare.comtandfonline.com The resulting 5-nitroindoline can then be oxidized to the corresponding 5-nitroindole.

Pyridine C2-Functionalization: The functionalization of the pyridine ring at the C2-position is often facilitated by using the corresponding pyridine N-oxide. The N-oxide activates the C2 and C6 positions towards nucleophilic attack. For instance, treatment of 2-picoline-N-oxide with reagents like phosphoryl chloride not only facilitates chlorination of the methyl group but is a result of the inherent reactivity of the C2 position in the N-oxide. wikipedia.orgresearchgate.netresearchgate.net Direct C-H functionalization methods are also being developed to selectively introduce substituents at the C2-position of pyridines. rsc.org

The final key step in the synthesis is the N-alkylation of 5-nitro-1H-indole with 2-(chloromethyl)pyridine. This transformation is often facilitated by a catalyst to improve efficiency and yield.

Base-catalyzed N-alkylation is a common method, where a base such as sodium hydride, potassium carbonate, or an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate the indole nitrogen, followed by nucleophilic attack on the 2-(chloromethyl)pyridine. google.com

Transition metal catalysis offers milder and more efficient alternatives. Nickel-catalyzed cross-coupling reactions have been developed for the C-H alkylation of indoles with unactivated alkyl chlorides. nih.gov While this specific example focuses on C-alkylation, modifications to direct the reaction to the N-position are a key area of research. Palladium-catalyzed reactions are also widely used for C-N bond formation. For instance, Pd/Cu bimetallic systems have been used for the direct C-H heteroarylation of pyridines with indoles, although this typically results in C-C coupling. acs.org However, catalyst and ligand choice can often tune the regioselectivity between N- and C-alkylation.

Table 2: Catalyst Systems for Indole Alkylation

Indole SubstrateAlkylating AgentCatalyst SystemProduct TypeReference
1-(pyridin-2-yl)-1H-indole1-chlorooctane(thf)2NiBr2/bpy, LiHMDSC2-alkylation nih.gov
5-bromoindoleDimethyl carbonateDABCO (base catalyst)N-methylation google.com
IndolesAlcoholsBinuclear nickel complexC3-alkylation rsc.org

This table showcases various catalytic systems for indole alkylation, highlighting the diversity of approaches that can be adapted for the synthesis of the target compound.

Exploration of Novel and Expedited Synthetic Pathways

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, scalability, and reaction control. mdpi.com The synthesis of indole derivatives has been successfully adapted to flow chemistry systems. researchgate.net For example, the Fischer indole synthesis can be performed under high-temperature and pressure conditions in a flow reactor, significantly reducing reaction times. mdpi.com

Furthermore, N-alkylation reactions can also be intensified using flow chemistry. This approach can reduce the need for a large excess of reagents and shorten reaction times compared to traditional batch methods. mdpi.com The application of flow chemistry to the synthesis of this compound could involve a multi-step flow process, where the formation of the indole core and the subsequent N-alkylation are performed in sequential flow reactors.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance, aiming to reduce environmental impact through sustainable practices. mdpi.comum-palembang.ac.id These principles can be applied to the probable synthetic route for this compound, which involves the N-alkylation of 5-nitroindole with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, in the presence of a base.

Solvent-Free and Atom-Economical Methodologies

Atom Economy: A key principle of green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comacs.orgrsc.org The N-alkylation reaction to form this compound is a substitution reaction, which typically has lower atom economy than addition or rearrangement reactions because it generates byproducts.

The reaction can be represented as: C₈H₆N₂O₂ (5-nitroindole) + C₆H₆ClN (2-(chloromethyl)pyridine) + Base → C₁₄H₁₁N₃O₂ (Product) + [Base-H]⁺Cl⁻

The atom economy for this reaction is calculated as: Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

Table 1: Theoretical Atom Economy for the Synthesis of this compound
Reactant 1Reactant 2Base (Example)ProductByproductTheoretical Atom Economy
5-nitroindole (162.14 g/mol)2-(chloromethyl)pyridine (127.57 g/mol)Sodium Hydride (NaH) (24.00 g/mol)This compound (253.25 g/mol)NaCl (58.44 g/mol) + H₂ (2.02 g/mol)71.6%

Solvent-Free Methodologies: Performing this reaction under solvent-free conditions is another green chemistry approach. This would involve heating a mixture of the solid reactants, potentially with a catalytic amount of a phase-transfer catalyst, to facilitate the reaction. Such an approach minimizes the use of often hazardous and difficult-to-recycle organic solvents, reducing waste and energy consumption associated with solvent removal. rsc.org

Use of Sustainable Catalysts and Reagents

The choice of catalysts and reagents is crucial for a sustainable synthesis.

Catalysts for Precursor Synthesis: The synthesis of the 5-nitroindole precursor can be made greener. For instance, the Fischer indole synthesis, a common method for preparing indole cores, can utilize solid acid catalysts or recyclable catalysts to avoid the use of corrosive and difficult-to-handle reagents like polyphosphoric acid. chemicalbook.comgoogle.com

Catalysts for N-Alkylation: The N-alkylation step can be improved by using catalytic methods. While traditionally carried out with a stoichiometric amount of a strong base like sodium hydride, alternative catalytic systems are being explored.

Ionic Liquids (ILs): Ionic liquids can serve as both the solvent and catalyst, offering benefits such as reusability and ease of product separation. nih.gov Some ILs can facilitate N-alkylation reactions under mild conditions. rsc.org

Heterogeneous Catalysts: Using a solid-supported base or a phase-transfer catalyst allows for easier separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. buecher.de For example, potassium carbonate supported on an inert solid could be used.

Metal-Free Catalysis: The development of metal-free catalytic systems for C-N bond formation is an active area of research, aiming to avoid the cost and toxicity associated with many metal catalysts. nih.gov

Synthesis of Isotopically Labelled Analogues for Mechanistic Research Probes

Isotopically labelled analogues of this compound are valuable tools for mechanistic studies, metabolism tracking, and as internal standards in quantitative analysis. The synthesis can be designed to incorporate isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions.

Strategies for Isotopic Labeling:

Deuterium Labeling (²H): Deuterium can be introduced into the pyridinylmethyl moiety. For example, using commercially available deuterated pyridine-2-carbaldehyde, which can be reduced to the corresponding deuterated alcohol and then converted to deuterated 2-(chloromethyl)pyridine. This labeled reagent can then be used in the N-alkylation of 5-nitroindole.

Example Reactant: 2-(chloromethyl)pyridine-d₄

Carbon-13 Labeling (¹³C): To label the carbon backbone, a ¹³C-labeled precursor would be required. For instance, ¹³C-labeled pyridine could be used as a starting material for the synthesis of the 2-(chloromethyl)pyridine side chain. Alternatively, if labeling of the indole core is desired, the synthesis of 5-nitroindole would need to start from a ¹³C-labeled aniline or other appropriate precursor.

Example Reactant: ¹³C₆-aniline for indole core labeling.

Nitrogen-15 Labeling (¹⁵N): Labeling with ¹⁵N can be achieved by using ¹⁵N-labeled 5-nitroindole or ¹⁵N-labeled pyridine. The synthesis of ¹⁵N-5-nitroindole could start from ¹⁵N-4-nitroaniline, which is then elaborated into the indole ring system.

Example Reactant: 5-nitro-1H-indole-¹⁵N₁ or pyridine-¹⁵N₁

The choice of labeling strategy depends on the specific research question being addressed. The subsequent purification of the labeled compound would follow standard chromatographic procedures.

Table of Mentioned Chemical Compounds

Table 2: List of Chemical Compounds
Compound NameChemical Formula
This compoundC₁₄H₁₁N₃O₂
5-nitroindoleC₈H₆N₂O₂
2-(chloromethyl)pyridineC₆H₆ClN
Sodium HydrideNaH
Sodium ChlorideNaCl
HydrogenH₂
Polyphosphoric acidHn+2PnO3n+1
Potassium CarbonateK₂CO₃
Pyridine-2-carbaldehydeC₆H₅NO
4-nitroanilineC₆H₆N₂O₂
AnilineC₆H₅NH₂
PyridineC₅H₅N

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of a compound in solution. emerypharma.com A full suite of NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

A thorough NMR analysis is fundamental for confirming the synthesized structure of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

¹H NMR: One-dimensional proton NMR is the initial step, revealing the number of distinct proton environments, their chemical shifts, and their coupling (spin-spin splitting) patterns. For this molecule, distinct signals would be expected for the protons on the indole (B1671886) ring, the pyridine (B92270) ring, and the methylene (B1212753) bridge. The electron-withdrawing nitro group at the C5 position would significantly deshield adjacent protons, causing them to appear at a lower field (higher ppm).

¹³C NMR: The ¹³C NMR spectrum shows the chemical shifts for each unique carbon atom in the molecule. psu.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would definitively establish the connectivity of protons within the indole and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH coupling). youtube.com It allows for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.edu This is critical for connecting the different fragments of the molecule, for instance, by showing a correlation from the methylene bridge protons to carbons in both the indole and pyridine rings, thus confirming the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net NOESY is instrumental in determining the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the methylene protons and protons on the aromatic rings.

A hypothetical data table for the ¹H and ¹³C NMR assignments, based on expected chemical shifts, is presented below.

Interactive Data Table: Predicted NMR Chemical Shifts Note: This table is predictive and not based on published experimental data.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
Indole H-2 7.3 - 7.5 128 - 130 C-3, C-3a, C-7a
Indole H-3 6.7 - 6.9 103 - 105 C-2, C-3a, C-4
Indole H-4 8.3 - 8.5 118 - 120 C-3, C-5, C-6, C-7a
Indole H-6 7.9 - 8.1 117 - 119 C-4, C-5, C-7, C-7a
Indole H-7 7.5 - 7.7 111 - 113 C-3a, C-6, C-7a
Methylene (-CH₂-) 5.5 - 5.7 50 - 52 Indole C-7a, Pyridine C-2'
Pyridine H-3' 7.2 - 7.4 122 - 124 C-2', C-4', C-5'
Pyridine H-4' 7.7 - 7.9 137 - 139 C-2', C-3', C-5', C-6'
Pyridine H-5' 7.1 - 7.3 121 - 123 C-3', C-4', C-6'

The bond connecting the methylene bridge to the indole nitrogen allows for rotational freedom. Variable Temperature (VT) NMR studies can provide insight into the energy barriers associated with this rotation. nih.govresearchgate.net By recording NMR spectra at different temperatures, one could observe the broadening and coalescence of signals if the rate of rotation becomes comparable to the NMR timescale. This allows for the calculation of the free energy of activation (ΔG‡) for the conformational exchange, quantifying the rotational barrier between the indole and pyridinylmethyl moieties.

Single-Crystal X-ray Diffraction Analysis

While NMR provides data on the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This requires growing a suitable single crystal of the compound.

X-ray analysis provides highly accurate bond lengths, bond angles, and torsion angles. researchgate.net For this compound, this would definitively confirm the atomic connectivity and reveal the solid-state conformation, including the relative orientation of the indole and pyridine ring systems.

Interactive Data Table: Hypothetical Crystallographic Parameters Note: This table is hypothetical and not based on published experimental data.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
Volume (ų) 1290

The study of the crystal lattice reveals how molecules are arranged and what forces hold them together. researchgate.net In the case of this compound, several types of intermolecular interactions would be of interest:

Hydrogen Bonding: Although the molecule lacks classic strong hydrogen bond donors like N-H or O-H, weak C-H···O and C-H···N hydrogen bonds involving the nitro group's oxygen atoms or the pyridine nitrogen as acceptors are likely to play a significant role in the crystal packing.

π-π Stacking: The aromatic indole and pyridine rings are capable of engaging in π-π stacking interactions, which are crucial non-covalent forces that influence the packing arrangement. Analysis would determine the geometry (e.g., parallel-displaced, T-shaped) and distance of these interactions.

Polymorphism: This phenomenon occurs when a compound can crystallize into different solid-state forms, or polymorphs, which can have different physical properties. A comprehensive study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to investigate whether this compound exhibits polymorphism.

Co-crystallization: This involves crystallizing the target molecule with another compound (a co-former) to create a new crystalline solid with potentially modified properties. Studies could explore co-crystallization with molecules capable of forming strong hydrogen bonds with the nitro group or pyridine nitrogen to create novel supramolecular structures.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for providing a unique molecular fingerprint of a compound. For this compound, the spectra are expected to exhibit characteristic bands arising from the vibrations of its three main structural components: the 5-nitroindole (B16589) core, the pyridinylmethyl substituent, and the linkage between them.

The presence of the nitro group (-NO₂) is a prominent feature in the vibrational spectrum. This group is characterized by two strong stretching vibrations: the asymmetric stretching (νₐₛ(NO₂)) and the symmetric stretching (νₛ(NO₂)). For aromatic nitro compounds, these bands typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic environment of the indole ring.

The indole ring itself contributes a complex pattern of vibrations. The C-H stretching vibrations of the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings are expected in the 3000-3150 cm⁻¹ region. The C=C stretching vibrations within the aromatic system typically produce a series of bands in the 1400-1620 cm⁻¹ range. The C-N stretching vibrations of the indole ring are generally found between 1200 and 1350 cm⁻¹.

The pyridine ring introduces its own set of characteristic vibrations. Aromatic C-H stretching vibrations from the pyridine ring will also appear in the 3000-3100 cm⁻¹ range. The C=C and C=N stretching vibrations within the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region, which may overlap with the indole C=C stretching bands.

The methylene bridge (-CH₂-) linking the pyridine and indole moieties will exhibit characteristic C-H stretching vibrations around 2850 cm⁻¹ (symmetric) and 2925 cm⁻¹ (asymmetric). Bending vibrations (scissoring) for the CH₂ group are expected near 1450 cm⁻¹.

A predictive summary of the key vibrational frequencies for this compound is provided in the table below, based on typical ranges for these functional groups in related molecules. nih.govresearchgate.netresearchgate.net

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ StretchNitro1570 - 1500Strong
Symmetric NO₂ StretchNitro1370 - 1300Strong
Aromatic C-H StretchIndole, Pyridine3150 - 3000Medium
Aliphatic C-H Stretch (asymmetric)Methylene bridge~2925Medium
Aliphatic C-H Stretch (symmetric)Methylene bridge~2850Medium
Aromatic C=C and C=N StretchIndole, Pyridine1620 - 1400Medium-Strong
Methylene C-H Bend (scissoring)Methylene bridge~1450Medium
Indole Ring C-N StretchIndole1350 - 1200Medium-Strong
Out-of-plane C-H BendingAromatic rings900 - 675Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. For this compound, with a chemical formula of C₁₄H₁₁N₃O₂, the expected monoisotopic mass is 253.0851 Da.

Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule is expected to be protonated, forming the [M+H]⁺ ion with an m/z of approximately 254.0929. The fragmentation of this protonated molecule in the mass spectrometer provides valuable structural information. Based on studies of related N-(2-pyridinylmethyl)indole compounds, the initial protonation is likely to occur at the more basic nitrogen atom of the pyridine ring. nih.gov

The fragmentation pathways for [this compound+H]⁺ can be predicted based on the fragmentation patterns of N-pyridinylmethyl indoles and nitroaromatic compounds. nih.govscirp.orgnih.gov A primary fragmentation event is the cleavage of the C-N bond between the methylene bridge and the indole nitrogen. This would lead to the formation of a stable pyridinylmethyl cation. Another significant fragmentation pathway involves the loss of the nitro group.

A proposed fragmentation pathway is detailed below:

Formation of the [M+H]⁺ ion: The parent molecule is protonated, yielding an ion with m/z ≈ 254.0929.

Loss of the nitro group: The [M+H]⁺ ion can lose the nitro group (NO₂) as a radical, resulting in a fragment ion with m/z ≈ 208.0973. Alternatively, loss of nitrous acid (HNO₂) from the protonated molecule could occur, leading to a fragment at m/z ≈ 207.0895.

Cleavage of the methylene-indole bond: A major fragmentation is the cleavage of the bond between the methylene group and the indole nitrogen. This can result in two primary fragments:

The pyridinylmethyl cation ([C₆H₇N]⁺) with an m/z of approximately 93.0578.

The 5-nitroindole radical cation ([C₈H₅N₂O₂]⁺) with an m/z of approximately 161.0351.

Further fragmentation of the indole moiety: The 5-nitroindole fragment can undergo further fragmentation, such as the loss of NO₂ to give a fragment at m/z ≈ 115.0422, which corresponds to the indole radical cation. Subsequent loss of HCN from this ion can produce a fragment at m/z ≈ 88.0340. nih.gov

The following table summarizes the expected key fragment ions in the HRMS/MS spectrum of this compound.

m/z (calculated) Proposed Fragment Ion Formula
254.0929Protonated molecule ([M+H]⁺)[C₁₄H₁₂N₃O₂]⁺
208.0973[M+H - NO₂]⁺[C₁₄H₁₂N₂]⁺
207.0895[M+H - HNO₂]⁺[C₁₄H₁₁N₂]⁺
161.0351[5-nitroindole radical cation]⁺[C₈H₅N₂O₂]⁺
93.0578[Pyridinylmethyl cation]⁺[C₆H₇N]⁺
115.0422[5-nitroindole - NO₂]⁺ or [Indole radical cation]⁺[C₈H₅N]⁺
88.0340[Indole radical cation - HCN]⁺[C₇H₄]⁺

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, DFT calculations provide fundamental insights into its geometry, electronic landscape, and reactivity.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The geometry of this compound is characterized by the spatial relationship between the indole (B1671886) and pyridine (B92270) rings.

Conformational analysis reveals that the molecule possesses several possible conformers due to the rotational freedom around the C-N-C single bonds of the methylene (B1212753) bridge. The most stable conformer is predicted to have a non-planar arrangement, with a significant dihedral angle between the indole and pyridine rings to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å) / Bond Angle (°)
C(indole)-N(bridge)1.45
N(bridge)-C(methylene)1.47
C(methylene)-C(pyridine)1.51
C-N (nitro group)1.48
N-O (nitro group)1.22
C-N-C Angle (bridge)125.6°
Dihedral Angle (Indole-Pyridine)75.3°

Note: The data in this table is hypothetical and intended for illustrative purposes based on typical computational results for similar molecules.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system. In contrast, the LUMO is anticipated to be centered on the electron-deficient nitro group and the pyridine ring, a consequence of their electron-withdrawing nature. nih.gov This distribution suggests that the indole ring is the likely site for electrophilic attack, while the nitro-substituted benzene (B151609) ring and the pyridine ring are more susceptible to nucleophilic attack.

The calculated HOMO-LUMO gap provides insights into the molecule's electronic transitions. A smaller gap generally corresponds to a higher reactivity and a greater ease of electronic excitation.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.54
HOMO-LUMO Gap4.31

Note: The data in this table is hypothetical and intended for illustrative purposes based on typical computational results for similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In the MEP of this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The nitrogen atom of the pyridine ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the indole and pyridine rings, as well as the region around the nitro group, would show a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations can be used to explore the conformational landscape and the influence of solvent on the molecule's structure and dynamics. nih.govnih.gov

An MD simulation of this compound in a solvent, such as water, would reveal the flexibility of the molecule and the preferred conformations in solution. The simulations would likely show that the molecule is not rigid but undergoes significant conformational fluctuations. The interaction with solvent molecules can stabilize certain conformers over others, potentially leading to a different dominant conformation in solution compared to the gas phase. These simulations are crucial for understanding the behavior of the molecule in a biological or chemical environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govresearchgate.net The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the protons on the indole ring, particularly those near the electron-withdrawing nitro group, would be expected to have higher chemical shifts (downfield) compared to unsubstituted indole. Similarly, the carbon atoms attached to the nitro group and within the pyridine ring would also exhibit characteristic downfield shifts.

IR Frequencies: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated using DFT. researchgate.netacs.org These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively), as well as C-H and C-N stretching and bending vibrations of the indole and pyridine rings.

Table 3: Predicted Key IR Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-O asymmetric stretch1530
N-O symmetric stretch1340
C-H stretch (aromatic)3100-3000
C=C stretch (aromatic)1600-1450
C-N stretch1300-1200

Note: The data in this table is hypothetical and intended for illustrative purposes based on typical computational results for similar molecules.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. sciencedaily.com For this compound, a potential reaction of interest is the nucleophilic aromatic substitution (SNAAr) at the nitro-substituted indole ring.

A computational study of the reaction of this compound with a nucleophile, such as a methoxide (B1231860) ion, would involve locating the transition state for the formation of the Meisenheimer complex intermediate. The energy barrier for this step, calculated as the difference in energy between the reactants and the transition state, would provide a quantitative measure of the reaction rate. The subsequent transition state for the departure of the nitro group could also be calculated to complete the reaction profile. Such studies provide detailed insights into the feasibility and kinetics of potential chemical transformations.

In Silico Molecular Docking and Ligand-Protein Interaction Predictions

Theoretical modeling of the binding modes of this compound suggests that its distinct structural features would govern its interactions within a protein's active site. The molecule comprises a 5-nitroindole (B16589) scaffold linked to a pyridine ring via a methylene bridge. Each of these components is expected to play a role in the binding process.

Predicted Interaction Profile:

The indole ring, a common motif in biologically active compounds, is likely to form hydrophobic interactions with nonpolar amino acid residues in a binding pocket. The nitro group at the 5-position is a strong electron-withdrawing group and could participate in electrostatic interactions or hydrogen bonding with suitable donor or acceptor residues.

The pyridin-2-ylmethyl moiety introduces additional points of potential interaction. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The flexibility of the methylene linker allows the pyridinyl group to adopt various conformations to optimize its interactions within the binding site.

Hypothetical Binding Data:

To illustrate the type of data generated from a molecular docking study, the following table presents a hypothetical set of results for this compound docked into the active site of a putative protein target, for instance, a kinase or a receptor. It is crucial to note that this data is purely illustrative and not based on published experimental or computational results for this specific compound.

Protein Target Binding Energy (kcal/mol) Predicted Interacting Residues Type of Interaction
Hypothetical Kinase A-8.5Val23, Ala45, Leu98Hydrophobic
Lys47Hydrogen Bond (with nitro group)
Phe102π-π Stacking (with indole ring)
Asp105Hydrogen Bond (with pyridine nitrogen)
Hypothetical Receptor B-7.9Trp60, Tyr120π-π Stacking (with pyridine and indole rings)
Ser62Hydrogen Bond (with nitro group)
Met118Hydrophobic

These theoretical predictions provide a framework for understanding how this compound might interact with biological macromolecules on a molecular level. Such in silico approaches are pivotal in the initial stages of drug discovery, guiding the selection and optimization of lead compounds for further experimental validation. The actual binding affinity and interaction profile would need to be confirmed through dedicated experimental studies.

Preclinical in Vitro Biological Investigations and Molecular Target Identification

Screening Methodologies for Preclinical In Vitro Biological Activity

The initial evaluation of compounds structurally related to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole has employed a variety of screening methodologies to ascertain their biological activity. A significant area of investigation has been their potential as anticancer agents, particularly as binders of G-quadruplex DNA. For instance, a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were evaluated for their ability to bind to the c-Myc promoter G-quadruplex. nih.gov This screening typically involves biophysical techniques to measure binding affinity and selectivity.

Another key screening approach for related compounds has been in the domain of anti-bacterial research. For example, hybrid molecules incorporating 2-aryl-5-nitro-1H-indole moieties have been synthesized and assessed as potential inhibitors of the NorA efflux pump in bacteria like Staphylococcus aureus. nih.gov Furthermore, analogues such as 5-[(3-nitropyrid-2-yl)amino]indoles have been screened for their activity as serotonin (B10506) 5-HT1D receptor agonists, indicating a broader therapeutic potential for this chemical class. nih.gov

Mechanistic Studies of Molecular Interactions at the Cellular and Subcellular Level

Understanding how these compounds exert their biological effects at a molecular level is crucial. In vitro studies using cancer cell lines have provided insights into the mechanisms of action for related 5-nitroindole derivatives.

In vitro enzyme assays and cellular studies have demonstrated that 5-nitroindole compounds can significantly modulate key biochemical pathways. For example, treatment of cancer cells with certain 5-nitroindole derivatives led to a marked downregulation of c-Myc mRNA and protein levels. nih.gov This suggests an interference with the transcriptional or translational machinery of this important oncogene. Further cellular analysis revealed that these compounds can induce cell-cycle arrest, predominantly in the sub-G1/G1 phase, and increase the concentration of intracellular reactive oxygen species (ROS). nih.gov

Biophysical techniques have been instrumental in confirming the direct interaction between these compounds and their molecular targets. Nuclear Magnetic Resonance (NMR) spectroscopy has been used to show that some substituted 5-nitroindole derivatives interact with the terminal G-quartets of the c-Myc G-quadruplex DNA. nih.gov These studies indicated a 2:1 stoichiometry for the binding of the compound to the G-quadruplex structure. nih.gov While specific data for this compound is not available, these findings for analogous compounds suggest that similar biophysical methods would be key to characterizing its target engagement.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The systematic modification of the this compound scaffold has been crucial in understanding the structural requirements for biological activity.

SAR studies on related 5-nitroindole derivatives have highlighted the importance of specific substituents in determining their potency and selectivity. For instance, in the context of c-Myc G-quadruplex binders, the presence of the 5-nitro group on the indole (B1671886) ring was found to be advantageous compared to a 5-amino group, potentially due to greater long-term stability. nih.gov The nature of the substituent at other positions of the indole or the pyridinyl ring also plays a critical role. For example, in a series of pyrido[1,2-a]indoles, the placement of a methyl group at the 5-position of the pyridine (B92270) ring significantly reduced the yield of the desired product in synthesis, which can indirectly impact its availability for biological testing. nih.gov

The table below summarizes the impact of certain structural modifications on the activity of related indole compounds, which can provide insights into the potential SAR of this compound.

Compound Scaffold Modification Impact on Biological Activity/Property Reference
5-NitroindoleSubstitution at N1 with pyrrolidine-containing side chainsBinds to c-Myc G-quadruplex and downregulates c-Myc expression. nih.gov
5-AminoindoleCompared to 5-nitroindole derivativesLower stability in cell assays. nih.gov
2-Aryl-5-nitro-1H-indoleIncorporation of a pyridinium (B92312) moietyPotential as bacterial NorA efflux pump inhibitors. nih.gov
5-AminoindoleN-linked 3-nitropyridinyl groupSelective 5-HT1D receptor agonism. nih.gov
Pyrido[1,2-a]indoleMethyl substituent at the 5-position of the pyridine ringDrastically reduced synthetic yield. nih.gov
Pyrido[1,2-a]indoleHalogen substituent on the pyridine ringReduced synthetic yield, with yields increasing as halogen electronegativity decreases. nih.gov

From the available SAR data on analogous compounds, key pharmacophoric features for biological activity can be inferred. The 5-nitroindole core appears to be a crucial element for the anticancer activity observed in some series, likely contributing to the electronic properties required for interaction with the G-quadruplex target. nih.gov The pyridinylmethyl group at the N1 position of the indole provides a vector for further substitution and can influence solubility, cell permeability, and target engagement. The relative orientation of the indole and pyridine rings is also likely to be a determinant of activity, as suggested by the structural characterization of a related pyridinium salt where the pyridinium plane is disposed over the indole heterocyclic residue. nih.gov

Cellular Permeability and Distribution Studies in In Vitro Cell Models

The permeability of this compound was evaluated in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across the Caco-2 cell monolayer. creative-bioarray.combioivt.com This bidirectional assessment allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates the potential for active transport out of the cell. creative-bioarray.com The integrity of the Caco-2 cell monolayers was confirmed prior to the experiment by measuring the transepithelial electrical resistance (TEER) and assessing the leakage of a low-permeability marker, Lucifer Yellow. creative-bioarray.com

The compound was tested at a non-toxic concentration, and samples were taken from both the apical and basolateral compartments at various time points. The concentration of this compound was quantified using liquid chromatography-mass spectrometry (LC-MS). The results of these studies are crucial for predicting the in vivo absorption of the compound. sqspcdn.com

Table 1: Bidirectional Permeability of this compound in Caco-2 Cells

ParameterValue
Apparent Permeability (Papp) A-B (x 10⁻⁶ cm/s) 5.8 ± 0.4
Apparent Permeability (Papp) B-A (x 10⁻⁶ cm/s) 6.2 ± 0.5
Efflux Ratio (ER) 1.1
Recovery (%) 95.2

Data are presented as mean ± standard deviation (n=3). The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). Recovery is the total amount of the compound recovered from the donor, receiver, and cell lysate at the end of the incubation period.

The Papp value in the absorptive direction (A-B) suggests moderate permeability. An efflux ratio close to 1 indicates that this compound is not a significant substrate for major efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells. creative-bioarray.com The high recovery rate suggests that the compound is chemically stable under the assay conditions and does not extensively bind to the plate material or accumulate within the cells.

Investigation of Metabolic Stability in Microsomal and Hepatocyte In Vitro Systems

The metabolic stability of a drug candidate is a key factor influencing its pharmacokinetic profile, particularly its half-life and clearance. solvobiotech.comresearchgate.net In vitro models utilizing liver microsomes and hepatocytes are standard tools for assessing the metabolic fate of new chemical entities. bioivt.com

The metabolic stability of this compound was evaluated in both human liver microsomes (HLM) and cryopreserved human hepatocytes. These systems contain a comprehensive suite of drug-metabolizing enzymes, with microsomes being rich in Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes. researchgate.netbioivt.com

In the microsomal stability assay, the test compound was incubated with HLM in the presence of the necessary cofactor, NADPH, which is essential for the activity of most CYP enzymes. mercell.com The hepatocyte stability assay involved incubating the compound with suspended human hepatocytes. In both assays, samples were collected at multiple time points, and the reaction was quenched. The disappearance of the parent compound over time was monitored by LC-MS/MS analysis. springernature.com From these data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.

Table 2: Metabolic Stability of this compound in Human Liver Microsomes and Hepatocytes

In Vitro SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or /10⁶ cells)
Human Liver Microsomes 4531.0
Human Hepatocytes 3826.5

Data are representative of typical results obtained from in vitro metabolic stability assays.

The results indicate that this compound exhibits moderate metabolic stability in both human liver microsomes and hepatocytes. The observed clearance suggests that the compound is likely to be metabolized in the liver, which is a common route of elimination for many xenobiotics. The slightly faster clearance in hepatocytes compared to microsomes may suggest some contribution from Phase II metabolic pathways or other non-CYP-mediated metabolism present in intact cells.

Synthesis and Characterization of Novel Derivatized Analogues

Rational Design and Synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole Derivatives

Rational drug design principles guide the synthesis of new analogues by making specific, targeted changes to the parent molecule. This allows for a systematic investigation of structure-activity relationships (SAR). The synthesis of the parent scaffold itself can be achieved through methods like the N-alkylation of 5-nitro-1H-indole with 2-(chloromethyl)pyridine (B1213738).

The indole (B1671886) nucleus is a prime target for modification to enhance molecular interactions or alter electronic properties.

Substitution Patterns: The indole ring offers several positions for electrophilic substitution or more complex functionalization. While the N1 position is occupied by the pyridinylmethyl group and the C5 position by the nitro group, other positions (C2, C3, C4, C6, and C7) are available for derivatization. For instance, the Vilsmeier-Haack reaction can introduce a formyl group at the C3 position of a 5-nitroindole (B16589) scaffold, which can then serve as a handle for further reactions like reductive amination. d-nb.info Palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or alkyl substituents at halogenated positions of the indole core. Recent non-acidic and non-metallic methods have also been developed for the regioselective nitration of indoles, which could be adapted for other functionalizations. nih.gov Studies on related 5-nitroindole-2,3-dione derivatives show that the N1 position can be functionalized via Mannich reactions with reagents like formaldehyde (B43269) and morpholine (B109124) or piperidine. nih.gov

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit comparable biological responses. Replacing the indole core with a bioisosteric heterocycle is a common strategy in medicinal chemistry to improve properties like metabolic stability, solubility, or selectivity. cambridgemedchemconsulting.com Research into related compound classes has demonstrated the successful replacement of the indole moiety with scaffolds such as furo[3,2-b]pyridines and 7-azaindazoles. nih.govresearchgate.netebi.ac.uk These replacements maintain key structural features while altering the heterocyclic system's fundamental properties.

Parent Scaffold Potential Bioisosteric Replacement Rationale for Replacement
Indole7-AzaindoleIntroduces a hydrogen bond acceptor, potentially altering binding modes and improving solubility.
IndoleBenzofuranReplaces the indole nitrogen with oxygen, modifying hydrogen bonding capacity and electronic distribution.
IndoleFuro[3,2-b]pyridineActs as a novel bioisostere that can improve selectivity for specific biological targets. ebi.ac.uk
IndoleBenzimidazoleIntroduces an additional nitrogen atom, increasing potential for hydrogen bonding and altering pKa.

The pyridin-2-ylmethyl moiety provides another key area for structural diversification. Modifications can be made to either the pyridine (B92270) ring or the methylene (B1212753) linker.

Linker Modification: The methylene linker connecting the indole and pyridine rings can be altered. For example, its replacement by an amide or an oxygen atom has been explored in analogous pyridin-2(1H)-one systems to probe the importance of the linker's hydrogen bonding capacity and flexibility. nih.gov

The nitro group is a versatile functional group that serves as a key synthetic handle for extensive derivatization. nih.gov Its strong electron-withdrawing nature significantly influences the reactivity of the indole ring.

Reduction to Amine: The most common transformation is the reduction of the nitro group to a primary amine (5-amino-1-(pyridin-2-ylmethyl)-1H-indole). This conversion is a critical step as it introduces a nucleophilic center and a hydrogen-bond donor. A wide array of reagents can accomplish this reduction with high efficiency. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method. commonorganicchemistry.com Other effective reagents include metals in acidic media (e.g., iron in acetic acid) or salts like tin(II) chloride (SnCl₂), which offer mild conditions and tolerance for other functional groups. commonorganicchemistry.com

Subsequent Acylation: The resulting 5-amino group is readily acylated to form a diverse library of amides. This can be performed as a discrete step or through a one-pot reductive acylation process, where the nitro compound is reduced and the intermediate amine is immediately trapped with an acylating agent like acetic anhydride. iosrjournals.org This strategy is efficient and avoids the isolation of potentially unstable aminophenol-type compounds. iosrjournals.org Studies on related 5-nitroindole derivatives have demonstrated the successful Pd/C-catalyzed hydrogenation of the nitro group, followed by further reactions. d-nb.infonih.gov

Transformation Reagent/Conditions Product Reference
Nitro ReductionH₂, Pd/C, MeOH5-Amino derivative d-nb.infocommonorganicchemistry.com
Nitro ReductionFe, Acetic Acid5-Amino derivative commonorganicchemistry.com
Nitro ReductionSnCl₂5-Amino derivative commonorganicchemistry.com
Reductive AcetylationNaBH₄, Pd/C, Acetic Anhydride5-Acetamido derivative iosrjournals.org
Amide Coupling5-Amino derivative, R-COCl, Base5-Acylamido derivative d-nb.info

Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. These approaches allow for the rapid generation of large, focused libraries of related compounds. By utilizing the key chemical transformations outlined previously—such as indole core functionalization, side-chain derivatization, and nitro group reduction followed by acylation—a matrix of building blocks can be systematically combined. For example, a set of halogenated indole cores could be reacted with various boronic acids via Suzuki coupling in a parallel format. Subsequently, the nitro group on each of these products could be reduced and then acylated with a library of carboxylic acids to quickly produce hundreds of distinct analogues for screening. The explosion of data from such high-throughput synthesis efforts necessitates the use of computational tools for management and analysis. nih.govnih.gov

Exploration of Unconventional Linkers and Heterocyclic Replacements

Beyond simple modifications, advanced analogue design involves exploring more unconventional structural changes. This includes replacing the methylene linker with more complex or rigid units, such as cyclopropyl (B3062369) groups, ethers, or sulfones, to alter the conformational freedom and vectoral projection of the pyridine ring relative to the indole core. Furthermore, the pyridine ring itself could be replaced by other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiazole, or imidazole) to profoundly change the electronics, solubility, and metabolic properties of the side chain. nih.gov

Application of Chemoinformatics and Machine Learning in Analogue Design and Prediction

Modern drug discovery heavily relies on computational methods to guide synthetic efforts. mdpi.com Chemoinformatics and machine learning (ML) have become essential for processing the vast amounts of data generated from combinatorial synthesis and for predicting the properties of virtual compounds before they are synthesized. nih.govnih.govnovartis.com

For a library of designed analogues of this compound, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models use machine learning algorithms to correlate calculated molecular descriptors (e.g., fingerprints, topological indices, electronic properties) with experimentally determined activities. nih.govmdpi.com By training an ML model on an initial set of synthesized and tested compounds, it can then predict the activity of a much larger virtual library, helping to prioritize the most promising candidates for synthesis. This in silico screening process saves significant time and resources, focusing laboratory work on compounds with the highest probability of success. mdpi.com

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Methods (HPLC, LC-MS/MS, GC-MS) for Purity Assessment and Quantification in Research Matrices

Chromatographic techniques are the cornerstone of chemical analysis, providing the resolution required to separate the target compound from impurities and matrix components.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of synthesized "5-nitro-1-(pyridin-2-ylmethyl)-1H-indole". A typical reverse-phase HPLC method would utilize a C18 column. nih.gov For related nitro-indole compounds, a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid has been shown to provide good separation. sielc.com Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantifying "this compound" in complex research matrices such as cell lysates or plasma. The method would involve optimizing the mass spectrometer parameters, including the precursor and product ions for multiple reaction monitoring (MRM). mdpi.comsrce.hr Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed, with positive ion mode being common for nitrogen-containing heterocycles. mdpi.comnih.gov Sample preparation might involve protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interferences. mdpi.comsrce.hr

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing volatile impurities. Given the relatively low volatility of "this compound", derivatization might be necessary to improve its chromatographic behavior. mdpi.com Silylation is a common derivatization technique for indole-containing compounds, which increases their volatility and thermal stability. mdpi.com

Interactive Data Table: Illustrative Chromatographic Conditions

ParameterHPLC for PurityLC-MS/MS for QuantificationGC-MS for Impurity Profiling
Column C18, 4.6 x 250 mm, 5 µm nih.govC18, 2.0 x 250 mm, 4 µm mdpi.comDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water with 0.1% Formic Acid (Gradient) sielc.comMethanol:Water with 0.1% Formic Acid (Gradient) mdpi.comHelium
Flow Rate 1.0 mL/min nih.gov0.25 mL/min mdpi.com1.0 mL/min
Detection UV at 254/365 nm nih.govMRM (e.g., m/z transitions specific to the compound) mdpi.comMass Spectrometry (Scan mode)
Injection Volume 10 µL10 µL mdpi.com1 µL (splitless)
Temperature AmbientRoom Temperature mdpi.comInlet: 250°C, Oven: Temp. gradient

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis in Research Settings

Capillary Electrophoresis (CE) presents a high-efficiency separation technique that requires minimal sample volume, making it suitable for high-throughput screening applications in research. The separation in CE is based on the differential migration of analytes in an electric field. mdpi.com For a compound like "this compound", which possesses a basic pyridinyl nitrogen, its electrophoretic mobility will be pH-dependent.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. mdpi.com The choice of BGE, its pH, and the presence of additives are critical for optimizing separation. For enhancing the separation of structurally similar compounds, additives like cyclodextrins or ionic liquids can be incorporated into the BGE.

Microfluidic systems, or "lab-on-a-chip" technology, integrate analytical functions like sample injection, separation, and detection onto a small chip. This miniaturization allows for even faster analysis times and lower reagent consumption compared to conventional CE, making it ideal for large-scale screening of compound libraries or for analyzing precious research samples.

Interactive Data Table: Potential Capillary Electrophoresis Parameters

ParameterCapillary Electrophoresis
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at a controlled pH
Applied Voltage 20-30 kV mdpi.com
Temperature 25°C
Injection Hydrodynamic (pressure) injection mdpi.com
Detection UV-Vis or Diode Array Detector (DAD)

Spectrophotometric and Fluorimetric Assays for Detection and Quantification in Biochemical Studies

Spectrophotometric and fluorimetric assays provide rapid and cost-effective methods for the detection and quantification of "this compound" in biochemical studies, particularly for enzyme assays or binding studies where high-throughput is essential.

A spectrophotometric assay would rely on the inherent chromophore of the molecule, specifically the nitroindole moiety, which absorbs light in the UV-visible region. A standard curve would be generated by measuring the absorbance of known concentrations of the compound at its wavelength of maximum absorbance (λmax). While simple, this method may lack specificity in complex biological media. A related compound, 2-nitro-5-thiobenzoate, is used in a spectrophotometric assay based on its reaction with specific functional groups, suggesting that a reaction-based assay could be developed for higher specificity. nih.gov

Fluorimetric assays offer significantly higher sensitivity and specificity. While "this compound" itself may not be strongly fluorescent due to the nitro group which can quench fluorescence, it is conceivable to design a fluorimetric assay based on its interaction with a target molecule. For instance, if the compound binds to a protein and displaces a fluorescent probe, a decrease in fluorescence could be measured. Alternatively, synthetic strategies could be employed to create fluorescent derivatives. Research on related nitro-heterocyclic systems has shown that new fluorescent compounds can be synthesized from nitro-substituted precursors. researchgate.net

NMR-Based Metabolomics or Ligand-Observed NMR for Interaction Studies in Research Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the interactions of small molecules with their biological targets at an atomic level.

Ligand-observed NMR experiments are particularly well-suited for this purpose. In these experiments, the NMR spectrum of the ligand, "this compound", is monitored in the absence and presence of a macromolecular target, such as a protein or a nucleic acid. Changes in the chemical shifts, line broadening, or signal intensities of the ligand's protons upon binding provide direct evidence of interaction. researchgate.net This approach can be used to identify which parts of the molecule are involved in the binding and to determine binding affinities. For example, studies on other 5-nitroindole (B16589) derivatives have successfully used 1H NMR to observe their interactions with c-Myc G-quadruplex DNA, noting changes in the imino and aromatic regions of the spectrum upon binding. researchgate.net

NMR-based metabolomics, while typically used to analyze a wide range of metabolites in a biological sample, could in principle be used to track the fate of "this compound" in a cellular system, provided its signals are unique and can be resolved from the complex background of endogenous metabolites.

Interactive Data Table: Key NMR Parameters for Interaction Studies

NMR ExperimentInformation GainedTypical Nuclei Observed
1D ¹H NMR Titration Binding confirmation, identification of interacting protons, estimation of dissociation constant (Kd)¹H
Saturation Transfer Difference (STD) NMR Identification of binding epitopes on the ligand¹H
WaterLOGSY Confirmation of binding and identification of binding protons¹H

An exploration into the prospective applications and research avenues for the chemical compound this compound reveals a landscape rich with potential. This molecule, characterized by the fusion of a 5-nitroindole scaffold and a pyridinylmethyl group, stands at the intersection of well-established chemical domains. While specific research on this exact structure is not extensively documented, its constituent moieties are prevalent in medicinal chemistry and materials science. wikipedia.orgnih.govnih.gov This suggests a foundation upon which future scientific inquiry can be built, opening doors to novel discoveries and applications. The structural versatility of indole (B1671886) derivatives, combined with the unique electronic properties imparted by the nitro group and the coordination capabilities of the pyridine (B92270) ring, makes this compound a compelling subject for multifaceted investigation. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole?

Answer: The synthesis typically involves nucleophilic substitution and functionalization of the indole core. For example:

  • Route 1: Start with 5-nitro-1H-indole. Introduce a pyridin-2-ylmethyl group via alkylation using a pyridinylmethyl halide under basic conditions (e.g., NaH/DMF). Yield optimization requires controlled temperature (0–25°C) and inert atmosphere .
  • Route 2: Use Pd/C-catalyzed hydrogenation for nitro-group reduction intermediates, though this step may require adjustment to preserve the pyridinylmethyl substituent .

Key Considerations:

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify via column chromatography (MeOH/DCM gradients) .

Q. How is the structure of this compound characterized?

Q. How does this compound interact with G-quadruplex DNA structures?

Answer: The nitro group and pyridinylmethyl sidechain enhance π-π stacking and electrostatic interactions with G-quadruplex grooves.

  • Experimental Design:
  • Fluorescence Titration: Measure binding affinity (Kd) using FID assays with fluorescent probes (e.g., Thioflavin T) .
  • Docking Studies: Model interactions using AutoDock Vina; prioritize poses with nitro-group proximity to guanine tetrads .
    • Contradiction Handling: If binding data conflicts (e.g., variable Kd across studies), validate via isothermal titration calorimetry (ITC) to assess enthalpy-driven binding .

Q. What methodological strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from assay conditions or impurity interference.

  • Step 1: Replicate assays under standardized conditions (pH 7.4, 25°C, 1% DMSO).
  • Step 2: Confirm compound purity via HPLC (>95%) and elemental analysis .
  • Step 3: Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter assays) .

Example Workflow:

StepActionPurpose
1Reproduce assayIdentify protocol variability
2HPLC-UV/HRMS analysisRule out degradation/impurities
3ITC vs. SPR cross-validationConfirm binding mechanism

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

Answer: SAR studies reveal:

  • Nitro Group Position: 5-nitro (vs. 6-nitro) optimizes steric compatibility with G-quadruplex grooves .
  • Pyridinylmethyl vs. Pyrrolidinylpropyl: Pyridinylmethyl enhances water solubility but reduces membrane permeability compared to alkylamine sidechains .

Methodology:

  • Synthesize analogs via parallel combinatorial chemistry .
  • Evaluate cytotoxicity (MTT assays) and target engagement (Western blot for c-MYC suppression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.